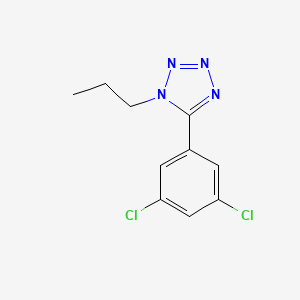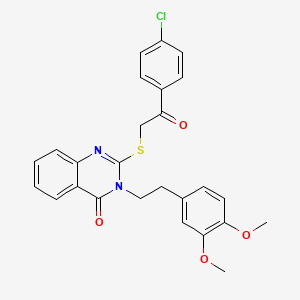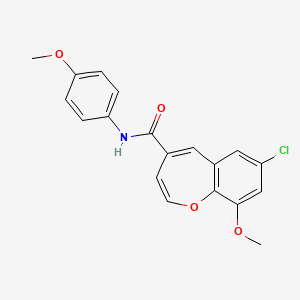![molecular formula C26H24N6O3 B2696743 7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-57-4](/img/structure/B2696743.png)
7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Triazolopyrimidine derivatives are synthesized through various chemical protocols, including the Biginelli protocol, which involves the condensation of aldehydes, β-ketoesters, and urea or thiourea. These compounds are characterized using spectroscopic techniques such as IR, NMR, and mass spectroscopy, and elemental analyses. Their biological activities, including antimicrobial and antioxidant activities, have been evaluated, suggesting their potential in pharmaceutical applications. The synthesis process and biological evaluation of these compounds highlight their significance in medicinal chemistry and drug design (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Chemical Reactions and Transformations
Research on triazolopyrimidines and related compounds involves exploring their chemical transformations, including rearrangements and reactions with various reagents to yield novel derivatives. These studies are crucial for understanding the chemical properties of triazolopyrimidines and developing new synthetic methodologies. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines has been investigated, demonstrating the versatility of these compounds in organic synthesis (E. A. Lashmanova, A. Agarkov, V. Rybakov, & A. Shiryaev, 2019).
Supramolecular Chemistry Applications
Triazolopyrimidines also find applications in supramolecular chemistry, where they are used as building blocks for constructing complex molecular assemblies. These assemblies are studied for their potential in various applications, including catalysis, molecular recognition, and the development of novel materials. The design and synthesis of such supramolecular structures rely on the unique binding properties and structural features of triazolopyrimidines (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, & A. А. Yavolovskii, 2004).
Antibacterial and Antifungal Activities
The synthesis of novel triazolopyrimidine derivatives and their evaluation for antibacterial and antifungal activities is a significant area of research. These studies aim to discover new antimicrobial agents with improved efficacy and safety profiles. The promising results obtained from these evaluations indicate the potential of triazolopyrimidine derivatives in developing new treatments for infectious diseases (A. El-Agrody, M. H. El-Hakim, M. El-latif, A. H. Fakery, E. El-Sayed, & K. A. El-Ghareab, 2000).
Propiedades
IUPAC Name |
7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-7-6-14-27-15-18)23(20-8-4-5-9-21(20)35-3)32-26(28-16)30-24(31-32)17-10-12-19(34-2)13-11-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWOWWDKBVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)


![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)







![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)
![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)